Mpo-IN-7 vs. AZD4831 (Mitiperstat): Potency Tier Differentiation for In Vitro Experimental Design
Mpo-IN-7 exhibits an IC50 of 4.5 μM for MPO inhibition in vitro [1]. In contrast, AZD4831 (mitiperstat), a clinical-stage irreversible MPO inhibitor, demonstrates an IC50 of 1.5 nM in vitro, representing a potency differential of approximately 3,000-fold [2]. This substantial potency gap defines distinct experimental utility: Mpo-IN-7 is suitable for assays requiring micromolar-range MPO modulation, while AZD4831 is optimized for sub-nanomolar target engagement.
| Evidence Dimension | MPO Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 4.5 μM |
| Comparator Or Baseline | AZD4831 (Mitiperstat): 1.5 nM |
| Quantified Difference | ~3,000-fold lower potency for Mpo-IN-7 |
| Conditions | In vitro biochemical assay; specific assay conditions for Mpo-IN-7 are not detailed in available vendor datasheets; AZD4831 assay reported in J. Med. Chem. 2022 |
Why This Matters
This 3,000-fold potency difference dictates that Mpo-IN-7 and AZD4831 are not interchangeable tools; researchers requiring high-potency target engagement must select AZD4831, whereas Mpo-IN-7 may be appropriate for applications where micromolar MPO inhibition is experimentally sufficient.
- [1] MedChemExpress. MPO-IN-7 (compound MDC) Technical Datasheet. View Source
- [2] Pregitzer J, et al. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction. J Med Chem. 2022;65(17):11485–11496. View Source
